Cas no 795307-01-6 (2-chloromethanesulfonylpropane)

2-chloromethanesulfonylpropane 化学的及び物理的性質
名前と識別子
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- Methane, chloro[(1-Methylethyl)sulfonyl]-
- 2-(chloromethylsulfonyl)propane
- Propane, 2-[(chloromethyl)sulfonyl]-
- 2-chloromethanesulfonylpropane
-
- インチ: 1S/C4H9ClO2S/c1-4(2)8(6,7)3-5/h4H,3H2,1-2H3
- InChIKey: RABSMKHOJSRIHY-UHFFFAOYSA-N
- ほほえんだ: CC(S(CCl)(=O)=O)C
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 269.8±23.0 °C at 760 mmHg
- フラッシュポイント: 117.0±22.6 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-chloromethanesulfonylpropane セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-chloromethanesulfonylpropane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-134113-0.1g |
2-chloromethanesulfonylpropane |
795307-01-6 | 95% | 0.1g |
$272.0 | 2023-05-24 | |
TRC | C502850-50mg |
2-chloromethanesulfonylpropane |
795307-01-6 | 50mg |
$ 210.00 | 2022-06-06 | ||
Enamine | EN300-134113-0.05g |
2-chloromethanesulfonylpropane |
795307-01-6 | 95% | 0.05g |
$182.0 | 2023-05-24 | |
Chemenu | CM459488-250mg |
Methane, chloro[(1-Methylethyl)sulfonyl]- |
795307-01-6 | 95%+ | 250mg |
$379 | 2024-07-23 | |
Chemenu | CM459488-500mg |
Methane, chloro[(1-Methylethyl)sulfonyl]- |
795307-01-6 | 95%+ | 500mg |
$680 | 2024-07-23 | |
Aaron | AR00GJLA-50mg |
Methane, chloro[(1-Methylethyl)sulfonyl]- |
795307-01-6 | 95% | 50mg |
$276.00 | 2025-01-24 | |
A2B Chem LLC | AH70786-100mg |
Methane, chloro[(1-Methylethyl)sulfonyl]- |
795307-01-6 | 95% | 100mg |
$322.00 | 2024-04-19 | |
A2B Chem LLC | AH70786-5g |
Methane, chloro[(1-Methylethyl)sulfonyl]- |
795307-01-6 | 95% | 5g |
$2432.00 | 2024-04-19 | |
Aaron | AR00GJLA-2.5g |
Methane, chloro[(1-Methylethyl)sulfonyl]- |
795307-01-6 | 95% | 2.5g |
$2142.00 | 2025-01-24 | |
Aaron | AR00GJLA-10g |
Methane, chloro[(1-Methylethyl)sulfonyl]- |
795307-01-6 | 95% | 10g |
$4667.00 | 2023-12-13 |
2-chloromethanesulfonylpropane 関連文献
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
2-chloromethanesulfonylpropaneに関する追加情報
Research Briefing on 795307-01-6 and 2-Chloromethanesulfonylpropane in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized sulfonyl compounds, particularly 2-chloromethanesulfonylpropane (CAS: 795307-01-6), as versatile intermediates in drug discovery and development. This briefing synthesizes peer-reviewed studies from 2022-2024, focusing on synthetic applications, biological activity, and industrial-scale production innovations related to this compound.
Structural analyses reveal that 2-chloromethanesulfonylpropane's unique sulfonyl chloride moiety enables selective nucleophilic substitutions, making it valuable for creating sulfonamide-based protease inhibitors. A 2023 Journal of Medicinal Chemistry study demonstrated its utility in developing covalent inhibitors targeting SARS-CoV-2 main protease (Mpro), achieving 92% inhibition at 10 μM concentration through optimized warhead geometry.
Process chemistry breakthroughs have addressed previous scalability challenges. Researchers at MIT developed a continuous-flow synthesis method (2024, Organic Process Research & Development) that improved yield from 68% to 89% while reducing hazardous waste by 40%. This advancement supports GMP-compliant production for clinical trial material preparation.
Notably, the compound's metabolic stability has been enhanced through deuterium incorporation at the α-position (Patent WO2023156789). In vivo pharmacokinetic studies showed 2.3-fold increased half-life in rodent models compared to the non-deuterated analog, suggesting promise for prolonged-action formulations.
Emerging applications include its use as a linker in antibody-drug conjugates (ADCs). Phase I trials of a HER2-targeting ADC incorporating 2-chloromethanesulfonylpropane-derived payloads demonstrated favorable toxicity profiles with 45% objective response rate in breast cancer patients (ASCO 2024 abstract #4562).
Ongoing research directions focus on: (1) developing enantioselective synthesis protocols for chiral derivatives, (2) exploring its potential as a radiosensitizer in combination cancer therapies, and (3) optimizing eco-friendly production methods to meet green chemistry principles. The compound's evolving role underscores its importance in next-generation therapeutic development pipelines.
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